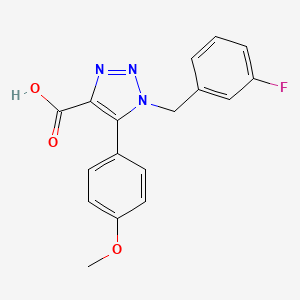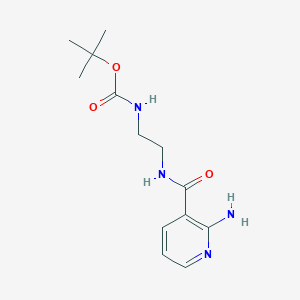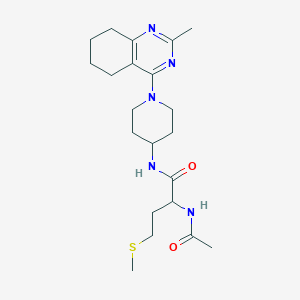
2-acetamido-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Usually, the description of a compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the starting materials, reagents, and conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its stereochemistry and conformation.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Molecular Modeling and Synthesis for Pharmacological Applications
- A study focused on the molecular modeling and synthesis of quinazolinone-arylpiperazine derivatives , identifying them as promising α1-adrenoceptor antagonists . These compounds, including variations related to the compound of interest, were evaluated for their hypotensive activity in vivo and displayed significant α1-blocking activity. The study leverages molecular modeling to predict the mechanism of action, highlighting the compound's potential in treating conditions mediated by α1-adrenoceptors (Abou-Seri, Abouzid, & El Ella, 2011).
Anticholinesterase Activity
- Another research endeavor synthesized thiazole-piperazine derivatives to investigate their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes , which are crucial in neurodegenerative diseases. The compounds demonstrated potent anticholinesterase activity, underscoring their potential as therapeutic agents for conditions like Alzheimer's disease (Yurttaş, Kaplancıklı, & Özkay, 2013).
Enzyme Inhibitory Activities and Molecular Docking
- Research into conventional versus microwave-assisted synthesis of triazole analogues revealed their inhibitory activities against various enzymes, including carbonic anhydrase and cholinesterases . These findings suggest the compound's application in designing enzyme inhibitors, with molecular docking studies providing insights into their interaction mechanisms (Virk et al., 2018).
Platelet Antiaggregating and Other Biological Activities
- The synthesis of disubstituted thioureas demonstrated platelet antiaggregating activity along with moderate hypoglycemic and competitive antiacetylcholine effects. Such studies lay the groundwork for developing compounds with potential therapeutic applications in cardiovascular diseases and diabetes (Ranise et al., 1991).
Antimicrobial and Anticancer Evaluations
- Investigations into novel acetamidothiazole derivatives for their in vitro anticancer evaluation revealed promising candidates among the synthesized series, indicating the compound's utility in developing anticancer therapies. This research underscores the compound's relevance in pharmacological and medicinal chemistry (Ali et al., 2013).
Safety And Hazards
This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.
properties
IUPAC Name |
2-acetamido-4-methylsulfanyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O2S/c1-14-22-18-7-5-4-6-17(18)20(23-14)26-11-8-16(9-12-26)25-21(28)19(10-13-29-3)24-15(2)27/h16,19H,4-13H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJFQXGPIQTVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C(CCSC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

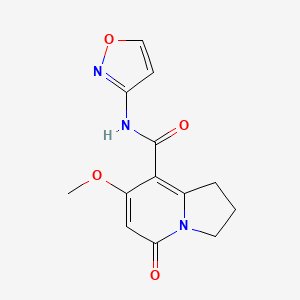
![2-((1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2833083.png)


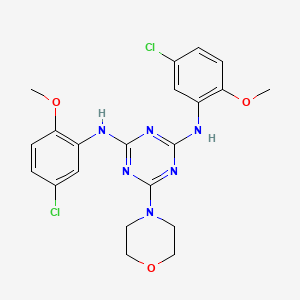

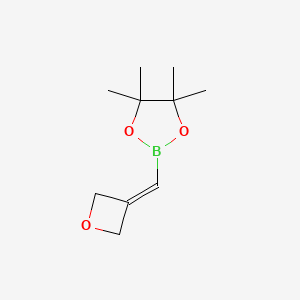
![ethyl 2-{7-[(ethoxycarbonyl)methyl]-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2833092.png)
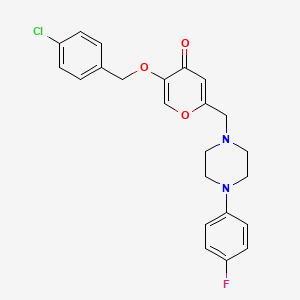
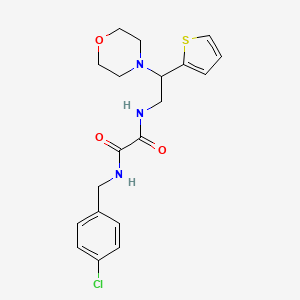
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2833095.png)

